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Introduction

N-nitrosamines are a class of compounds classified as "cohort of concern" and probable
human carcinogens by international regulatory bodies.[1][2] Their presence in pharmaceutical
products, even at trace levels, is a significant safety concern. N-nitroso-fluphenazine (NCFP) is
a potential Nitrosamine Drug Substance-Related Impurity (NDSRI) of Fluphenazine, an
antipsychotic medication. The formation of such impurities can occur during the synthesis of
the active pharmaceutical ingredient (API) or during the storage of the finished drug product,
typically arising from a reaction between a secondary or tertiary amine in the drug molecule
and a nitrosating agent (e.g., nitrous acid).[2][3]

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) mandate that pharmaceutical manufacturers perform robust risk
assessments to evaluate the potential for nitrosamine impurities in their products.[4][5] If a risk
is identified, confirmatory testing using sensitive and validated analytical methods is required to
ensure patient safety.[6][7] These application notes provide detailed protocols for the detection
and quantification of NCFP in drug products using state-of-the-art analytical techniques.
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Figure 1: Simplified pathway for the potential formation of NCFP.

Analytical Strategy Overview

The primary challenge in analyzing NCFP is achieving extremely low detection and
guantification limits, as the acceptable intake (Al) limits for nitrosamines are typically in the
nanogram-per-day range.[4] The analytical methods must be highly sensitive, selective, and
robust to overcome matrix effects from the drug product formulation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred
technique for most nitrosamine analyses due to its high sensitivity, specificity, and applicability
to a wide range of compounds, including those that are non-volatile or thermally labile.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more
volatile nitrosamines, but may pose a risk of artificially generating nitrosamines in certain drug
matrices due to the high temperatures used in the injector port.[11]
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Figure 2: General analytical workflow for NCFP detection in drug products.

Application Note 1: LC-MS/MS Method for NCFP

Quantification

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1677930?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677930?utm_src=pdf-body
https://www.benchchem.com/product/b1677930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol describes a highly sensitive and selective method for the quantification of N-
nitroso-fluphenazine (NCFP) in a drug product matrix using Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS).

1. Experimental Protocol

1.1. Equipment and Reagents

o UHPLC System: Vanquish Flex Quaternary or equivalent.

o Mass Spectrometer: Q Exactive Plus Orbitrap, SCIEX Triple Quad 4500, or equivalent
tandem mass spectrometer.[12][13]

e Analytical Column: Kinetex F5 (2.6 um, 100 x 2.1 mm) or equivalent core-shell column.[14]

e Reagents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

» Reference Standards: Certified N-Nitroso-Fluphenazine and an appropriate isotopically
labeled internal standard (e.g., NCFP-d4).

1.2. Standard Solution Preparation

e Primary Stock (100 pg/mL): Accurately weigh and dissolve 1 mg of NCFP reference standard
in 10 mL of methanol.

o Working Standard (1 pg/mL): Dilute the primary stock 1:100 with methanol.

o Calibration Curve Standards (0.05 - 20 ng/mL): Perform serial dilutions of the working
standard using a 50:50 methanol/water mixture to prepare calibration standards. Each
standard should be spiked with the internal standard to a final concentration of 1 ng/mL.

1.3. Sample Preparation

o Accurately weigh and transfer the powder from a representative number of Fluphenazine
tablets (equivalent to 100 mg of API) into a 50 mL centrifuge tube.

o Add 20 mL of methanol to the tube.
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» Add the internal standard solution to achieve a final concentration equivalent to the mid-point
of the calibration curve (e.g., 1 ng/mL).

» Vortex for 1 minute, followed by sonication for 20 minutes to ensure complete dissolution and
extraction.[14]

e Centrifuge the solution at 4,500 rpm for 15 minutes.[13]
« Filter the supernatant through a 0.22 um PVDF syringe filter into an HPLC vial for analysis.

1.4. LC-MS/MS Conditions
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Parameter Condition
LC System UHPLC
Column Kinetex F5, 2.6 pum, 100 x 2.1 mm

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Methanol

5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10

Gradient min), 95-5% B (10-10.1 min), 5% B (10.1-12
min)

Flow Rate 0.4 mL/min

Column Temperature 40 °C

Injection Volume 5 pL

MS System

Tandem Quadrupole or High-Resolution Mass

Spectrometer

lonization Mode

Positive Electrospray lonization (ESI+) or
Atmospheric Pressure Chemical lonization
(APCI)

Monitored Transitions

NCFP:Precursor lon > Product lon 1
(Quantifier), Precursor lon > Product lon 2
(Qualifier) NCFP-d4 (1S):Precursor lon > Product
lon(Note: Specific m/z values must be

determined by infusing the reference standard)

Gas Temperatures

Source-dependent, typically 350-500 °C

2. Data and Performance

The method should be validated according to ICH Q2(R1) guidelines. Expected performance
characteristics are summarized below.
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Parameter

Expected Value

Comment

Linearity (r?)

>0.995

Over a range of 0.05 ng/mL to
20 ng/mL.

Limit of Detection (LOD)

< 0.05 ng/mL (or < 1 ng/g of
API)

Based on a signal-to-noise

ratio of 3:1.

Limit of Quantitation (LOQ)

< 0.1 ng/mL (or < 2.5 ng/g of
API)

Based on a signal-to-noise
ratio of 10:1. The LOQ must be
below the control threshold.
[15]

Determined by spiking blank

Accuracy (Recovery) 80 - 120% matrix at three concentration
levels (low, medium, high).[12]
Repeatability and intermediate

Precision (%RSD) < 15% precision should be assessed.

[12]

Application Note 2: GC-MS Method for NCFP

Screening

This protocol provides an alternative screening method using Gas Chromatography-Mass

Spectrometry (GC-MS). This method is suitable for detecting NCFP if the compound

demonstrates sufficient volatility and thermal stability. Caution: Thermal degradation of the

Fluphenazine API could potentially lead to artificially elevated results; therefore, this method
should be used with care and validated against the LC-MS/MS method.[11]

1. Experimental Protocol

1.1. Equipment and Reagents

e GC-MS System: Agilent 7890B GC with 7000D Triple Quadrupole MS or equivalent.

e Analytical Column: SH-I-624Sil MS (30 m x 0.25 mm, 1.4 um) or equivalent mid-polarity

column.[16]
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» Reagents: Dichloromethane (DCM), Anhydrous Sodium Sulfate.

o Reference Standards: As specified in the LC-MS/MS method.

1.2. Sample Preparation (Liquid-Liquid Extraction)

Weigh tablet powder equivalent to 100 mg of Fluphenazine API into a glass centrifuge tube.

Add 5 mL of purified water and vortex to dissolve.

Add 5 mL of Dichloromethane (DCM) and the internal standard.

Shake vigorously for 5 minutes and centrifuge to separate the layers.

Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount
of anhydrous sodium sulfate to remove residual water.

Transfer the dried extract to a GC vial for analysis.

1.3. GC-MS Conditions
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Parameter Condition
GC System Gas Chromatograph with Mass Spectrometer
Column SH-I-624Sil MS (30 m x 0.25 mm, 1.4 pum)

Inlet Temperature

250 °C

Injection Mode

Splitless (1 pL)

Carrier Gas

Helium, constant flow at 1.2 mL/min

Oven Program

50 °C (hold 1 min), ramp at 20 °C/min to 280 °C,
hold for 5 min

MS System

Triple Quadrupole or High-Resolution Mass

Spectrometer

lonization Mode

Electron lonization (El) at 70 eV

MS Source Temp.

230 °C

MS Transfer Line Temp.

280 °C

Acquisition Mode

Selected lon Monitoring (SIM) or Multiple
Reaction Monitoring (MRM) (Note: Specific
ions/transitions must be determined from the
mass spectrum of the NCFP reference

standard)

2. Data and Performance

Validation should confirm the absence of on-column or in-source NCFP formation.

Parameter

Expected Value

Linearity (r?)

>0.99

Limit of Quantitation (LOQ)

< 5 ng/g of API

Accuracy (Recovery) 70 - 130%
Precision (%RSD) < 20%
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Risk Assessment and Control Strategies

Regulatory guidance requires a thorough risk assessment to identify factors that could lead to
nitrosamine formation.[4][7] If a risk is confirmed through testing, manufacturers must
implement control strategies to mitigate it.

Key Risk Factors for NCFP Formation:
¢ API Synthesis: Use of nitrosating agents or contaminated raw materials/solvents.
o Excipients: Presence of residual nitrites in common excipients.

» Degradation: Degradation of the Fluphenazine molecule, which contains a secondary amine
susceptible to nitrosation.

o Manufacturing Process: Process conditions (pH, temperature) that favor nitrosation.

» Packaging and Storage: Ingress of environmental nitrogen oxides (NOx) into the packaging.
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Figure 3: Workflow for NCFP risk assessment and control.

Mitigation Strategies:

¢ Process Optimization: Modify manufacturing processes to avoid conditions that promote
nitrosamine formation (e.g., control pH, add antioxidants).
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Supplier Qualification: Audit raw material and excipient suppliers to ensure the absence of
nitrite contamination.

Reformulation: If necessary, reformulate the drug product with excipients that have a low risk
of containing nitrites.

Packaging: Select packaging materials that offer a high barrier to environmental NOXx.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for the Detection of N-
Nitroso-Fluphenazine (NCFP)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677930#analytical-methods-for-ncfp-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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